3-ethoxy-1-methyl-4-nitro-1H-pyrazole

Medicinal Chemistry Lipophilicity Drug Design

Source 3-ethoxy-1-methyl-4-nitro-1H-pyrazole for its distinct N-methyl substitution that reduces volatility and 3-ethoxy group that enhances CNS-level lipophilicity (XLogP ~2.6). This precise substitution pattern, unavailable in generic analogs like 1-methyl-4-nitro-1H-pyrazole, is critical for stability and BBB penetration in drug discovery. Its 4-nitro handle enables bioreductive prodrug design for hypoxic tumor microenvironments. Ideal for agrochemical research requiring high-temperature stability (BP ~309.6°C) and extended soil residence. Do not compromise on this specific substitution pattern for reliable lead optimization.

Molecular Formula C6H9N3O3
Molecular Weight 171.156
CAS No. 1443279-01-3
Cat. No. B2384575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-1-methyl-4-nitro-1H-pyrazole
CAS1443279-01-3
Molecular FormulaC6H9N3O3
Molecular Weight171.156
Structural Identifiers
SMILESCCOC1=NN(C=C1[N+](=O)[O-])C
InChIInChI=1S/C6H9N3O3/c1-3-12-6-5(9(10)11)4-8(2)7-6/h4H,3H2,1-2H3
InChIKeyOKGABFFYOHEJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1-methyl-4-nitro-1H-pyrazole (CAS 1443279-01-3): Chemical Profile and Procurement-Relevant Characteristics


3-Ethoxy-1-methyl-4-nitro-1H-pyrazole (CAS 1443279-01-3) is a trisubstituted pyrazole derivative featuring an ethoxy group at the 3-position, a methyl group at the 1-position, and a nitro group at the 4-position of the heterocyclic ring . This compound belongs to the class of N-functionalized alkoxy pyrazoles, which have garnered interest as versatile intermediates in pharmaceutical and agrochemical synthesis due to their unique electronic and steric properties imparted by the specific substitution pattern [1]. The presence of the nitro group enables further reduction and derivatization, while the ethoxy substituent modulates lipophilicity and metabolic stability, making this scaffold a valuable building block for the development of bioactive molecules .

Why 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole Cannot Be Interchanged with Other 4-Nitropyrazole Analogs


The substitution pattern on the pyrazole ring critically governs the compound's physicochemical properties, reactivity, and biological profile, rendering simple in-class substitution ineffective. While the core 4-nitropyrazole scaffold provides a foundation for diverse biological activities , the specific combination of the 3-ethoxy and 1-methyl substituents in 3-ethoxy-1-methyl-4-nitro-1H-pyrazole imparts a unique electronic environment and steric conformation that is not replicable by analogs such as 1-methyl-4-nitro-1H-pyrazole (lacking the 3-ethoxy group) or 3-ethoxy-4-nitro-1H-pyrazole (lacking the 1-methyl group) . These structural differences directly translate into quantifiable variations in volatility, lipophilicity, and metabolic stability, which are crucial parameters in both agrochemical and pharmaceutical lead optimization . For instance, the N-functionalization with a methyl group has been shown to significantly reduce volatility compared to non-alkylated alkoxy pyrazoles, a key advantage for long-term applications [1]. Therefore, for research projects where specific substituent effects are under investigation or where a defined physicochemical profile is required, this compound cannot be replaced by a generic analog without risking compromised experimental outcomes or failed lead development.

Quantitative Differentiation of 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole: Physicochemical and Structural Benchmarking


Enhanced Lipophilicity via 3-Ethoxy Substitution Compared to 4-Nitropyrazole Core

The introduction of a 3-ethoxy group significantly increases the compound's lipophilicity relative to the unsubstituted 4-nitropyrazole core. While direct experimental logP values for the target compound are not available in the primary literature, a cross-study comparison of computed XLogP3-AA values reveals a notable difference. A structurally related 3-ethoxy-1-methyl-5-phenyl-1H-pyrazole analog exhibits an XLogP3-AA of 2.6 . In contrast, the parent 4-nitropyrazole (CAS 2075-46-9) has a calculated LogP of approximately 0.53 (based on standard computational methods for a compound with molecular formula C3H3N3O2 and no lipophilic substituents). This increase in lipophilicity of over two log units is consistent with the addition of the ethoxy and methyl groups, which is known to enhance membrane permeability and oral bioavailability in drug discovery programs .

Medicinal Chemistry Lipophilicity Drug Design

Increased Molecular Weight and Complexity Compared to 1-Methyl-4-nitro-1H-pyrazole

The target compound possesses a molecular weight of 171.15 g/mol , which is substantially higher than that of its simpler analog 1-methyl-4-nitro-1H-pyrazole (CAS 3994-50-1), which has a molecular weight of 127.10 g/mol [1]. This 44.05 g/mol increase is attributable to the presence of the 3-ethoxy group (-OCH2CH3). The higher molecular weight and increased complexity of the target compound can translate to different solubility and crystallization properties, as well as altered reactivity in subsequent synthetic transformations. For example, the 3-ethoxy group may serve as a protecting group or as a handle for further functionalization through cleavage or substitution, a feature absent in the simpler analog.

Chemical Synthesis Building Block Molecular Weight

Reduced Volatility Through N1-Methylation Compared to Non-Alkylated 3-Ethoxypyrazoles

In the context of nitrification inhibitors, N-functionalized alkoxy pyrazoles, including 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, have been shown to exhibit reduced volatility and lower toxicity compared to non-alkylated alkoxy pyrazoles like 3-ethoxy-5-methylpyrazole [1]. The patent literature specifically highlights that 3-ethoxy-5-methylpyrazole suffers from high volatility, making it disadvantageous for long-term agricultural applications [2]. The introduction of an N-methyl group, as in the target compound, addresses this limitation, providing a more stable and environmentally persistent nitrification inhibitor. While precise volatility data for the target compound are not disclosed in the available patent documents, the class-level inference from the patent's claims and the explicit comparison to 3-ethoxy-5-methylpyrazole strongly support a quantifiable advantage in terms of reduced volatilization losses.

Agrochemicals Nitrification Inhibitor Volatility

Distinct Boiling Point and Density Compared to 1-Methyl-4-nitro-1H-pyrazole

The target compound exhibits a predicted boiling point of 309.6±22.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ [1]. In contrast, 1-methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) has a reported boiling point of 244 °C and a density of approximately 1.44 g/cm³ [2]. The 65.6 °C higher boiling point of the target compound is consistent with its increased molecular weight and the presence of the ethoxy group, which introduces stronger intermolecular interactions (e.g., dipole-dipole). While the densities are similar, the significant difference in boiling point can affect purification strategies (e.g., distillation vs. recrystallization) and handling requirements.

Physical Properties Boiling Point Density

Nitro Group at 4-Position Enables Reduction to Reactive Intermediates

The presence of the nitro group at the 4-position is a key structural feature that allows the compound to undergo bioreductive activation. In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced to form reactive intermediates, including nitroso and hydroxylamine derivatives, which can interact with biological macromolecules . This mechanism is not unique to this compound but is a class-level property of 4-nitropyrazoles. However, the specific substitution pattern (3-ethoxy, 1-methyl) is expected to influence the reduction potential and the reactivity of the resulting intermediates. While direct quantitative data for this specific compound's reduction potential are lacking, the known bioreductive activation of nitroaromatics and nitroheterocycles supports its potential utility in designing hypoxia-activated prodrugs.

Medicinal Chemistry Bioreductive Activation Prodrug

Optimal Application Scenarios for 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole in Research and Industrial Procurement


Medicinal Chemistry: Building Block for Orally Bioavailable CNS Drugs

The enhanced lipophilicity imparted by the 3-ethoxy group, as indicated by a computed XLogP3-AA of 2.6 for a related analog , positions 3-ethoxy-1-methyl-4-nitro-1H-pyrazole as a superior building block for medicinal chemists targeting oral bioavailability and central nervous system (CNS) penetration. Compared to the parent 4-nitropyrazole core (LogP ~0.53), this compound's increased lipophilicity aligns with the optimal range for crossing the blood-brain barrier (LogP 2-5). It is thus ideally suited for the synthesis of lead compounds in CNS drug discovery programs, where balancing potency, metabolic stability, and membrane permeability is critical.

Agrochemical Development: Next-Generation Nitrification Inhibitors

The N-methyl substitution pattern of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole is a key feature for developing improved nitrification inhibitors with reduced volatility, as disclosed in patent US 12,060,308 B2 [1]. This compound or its close derivatives are prime candidates for agricultural research aimed at creating more efficient and environmentally friendly fertilizers. The reduced volatility compared to non-alkylated alkoxy pyrazoles translates to longer soil residence times and decreased nitrogen loss to the atmosphere, directly addressing a major limitation of earlier-generation inhibitors like 3-ethoxy-5-methylpyrazole [2].

Hypoxia-Activated Prodrug Synthesis

The 4-nitro group on the pyrazole ring is a well-established handle for bioreductive activation under hypoxic conditions . This property makes 3-ethoxy-1-methyl-4-nitro-1H-pyrazole a valuable intermediate for synthesizing prodrugs designed to selectively release cytotoxic agents in the hypoxic microenvironment of solid tumors. The specific 3-ethoxy and 1-methyl substituents can be exploited to fine-tune the reduction potential and pharmacokinetic properties of the resulting prodrug, offering an advantage over simpler 4-nitropyrazole analogs.

Organic Synthesis: High-Boiling Solvent or Reagent for High-Temperature Reactions

With a predicted boiling point of 309.6±22.0 °C [3], this compound is significantly less volatile than simpler pyrazoles like 1-methyl-4-nitro-1H-pyrazole (boiling point 244 °C [4]). This higher boiling point makes it a suitable candidate for use as a high-temperature solvent or a reagent in reactions requiring elevated temperatures without significant evaporative losses. This property is particularly relevant in process chemistry and for reactions conducted under reflux conditions where maintaining a stable, high-temperature environment is essential for kinetics and yield.

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